1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea
描述
Chemical Identity and Nomenclature of Tolbutamide-d9
The compound 1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea represents a precisely engineered deuterated analog of tolbutamide, characterized by the systematic replacement of nine hydrogen atoms with deuterium isotopes. The Chemical Abstracts Service has assigned this compound the registry number 1219794-57-6, establishing its unique chemical identity within the scientific literature. The molecular formula of this deuterated compound is C12H9D9N2O3S, with a molecular weight of 279.40 grams per mole, representing an increase of approximately 9 atomic mass units compared to the non-deuterated parent compound.
The nomenclature of this compound reflects the specific deuteration pattern, where six deuterium atoms are incorporated in a hexadeuterio configuration at positions 1,1,1,3,3,3 of the propyl chain, while three additional deuterium atoms form a trideuteriomethyl group at the 2-position. This systematic naming convention follows International Union of Pure and Applied Chemistry guidelines for isotopically labeled compounds, ensuring precise identification of the deuteration sites. Alternative designations for this compound include Tolbutamide-d9, Diabetol-d9, and Pramidex-d9, reflecting various commercial and research nomenclature systems.
The structural integrity of the sulfonylurea functional group remains completely preserved in this deuterated analog, maintaining the critical 4-methylphenylsulfonyl moiety that defines the compound's chemical class. The deuteration strategy specifically targets the butyl side chain, where the isotopic substitution occurs without affecting the core pharmacophore structure. This selective approach ensures that the fundamental chemical properties associated with sulfonylurea compounds are retained while introducing the analytical advantages conferred by deuterium incorporation.
| Chemical Parameter | Value | Reference |
|---|---|---|
| CAS Registry Number | 1219794-57-6 | |
| Molecular Formula | C12H9D9N2O3S | |
| Molecular Weight | 279.40 g/mol | |
| Deuterium Content | 9 atoms | |
| Chemical Class | Deuterated Sulfonylurea |
Historical Context of Deuterated Pharmaceutical Compounds
The development of deuterated pharmaceutical compounds represents a significant evolution in medicinal chemistry that began in the early 1960s with pioneering studies on deuterated tyramine and morphine analogs. The concept of deuterium substitution in drug molecules emerged from the fundamental understanding of kinetic isotope effects, where the replacement of hydrogen with its heavier isotope deuterium could substantially alter metabolic stability and pharmacokinetic properties. Harold Urey's discovery of deuterium in 1931, for which he received the Nobel Prize in 1934, laid the scientific foundation for this approach by establishing the chemical and physical properties of this stable hydrogen isotope.
The first patent in the United States for deuterated molecules was granted in the 1970s, marking the beginning of commercial interest in this technology. During this early period, researchers began to recognize that deuterium substitution could serve as an example of bioisosterism, whereby similar biological effects to a known drug could be produced in an analog designed to confer superior properties. Notable early patents included descriptions of deuterated fluoroalanine derivatives for antimicrobial therapy with improved pharmacokinetic properties and deuterated halothane with reduced liver toxicity.
The field experienced significant growth from 1998 to 2009, when inventors from Isotechnika secured several patents for drug deuteration, eventually focusing their efforts on developing voclosporin. Subsequently, extensive patent filings by inventors such as Tung, Gant, and Czarnik from 2005 onwards led to a proliferation of deuterated versions of existing non-deuterated drugs, with assignments to companies including Concert, Auspex, Protia, Deuteria, and Deuterx. The commercial success of this strategy became evident when the United States Food and Drug Administration approved the first deuterated drug, deutetrabenazine, in 2017, which paved the way for deuterated medications and created significant commercial interest in the pharmaceutical industry.
The development of deutetrabenazine by Auspex Pharmaceuticals represented a financial milestone, as the company specializing in deuterated compounds was acquired by Teva Pharmaceuticals for approximately 3.5 billion dollars. This success demonstrated the potential value of deuteration technology and established a clearer regulatory framework for deuterium switches, with deutetrabenazine receiving new chemical entity exclusivity and approval via the 505(b)(2) pathway. The compound was recognized by the American authorities as an entirely new molecular entity, rather than merely a minimal structural change compared to the existing native drug.
Significance in Analytical Chemistry and Biochemical Research
The application of this compound in analytical chemistry represents a paradigm shift in quantitative mass spectrometry and bioanalytical method development. This deuterated compound serves as an ideal internal standard for the quantification of tolbutamide by gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry techniques, providing unprecedented accuracy and precision in analytical measurements. The incorporation of nine deuterium atoms creates a sufficient mass shift to distinguish the internal standard from the analyte while maintaining virtually identical chemical and physical properties.
Internal standards play a critical role in bioanalytical methods by providing control for extraction, high-performance liquid chromatography injection, and ionization variability. The best internal standard for bioanalysis is an isotopically labeled version of the target molecule, and deuterated compounds like Tolbutamide-d9 represent the gold standard for this application. The deuterated analog exhibits the same extraction recovery, ionization response in electrospray ionization mass spectrometry, and chromatographic retention time as the parent compound, ensuring that analytical results accurately reflect the true concentration of the analyte in biological samples.
The use of deuterated internal standards significantly improves bioanalytical method performance by reducing chromatography time and increasing assay robustness. These improvements translate to increased analytical throughput and lower rejection rates in routine analysis. Method validation studies utilizing deuterated standards demonstrate enhanced reliability and precision, as these compounds effectively compensate for matrix effects that can interfere with accurate quantification in complex biological matrices. The incorporation of deuterium also enables researchers to distinguish between endogenous compounds and administered substances, facilitating metabolic studies and pharmacokinetic research.
A high-throughput liquid chromatography-tandem mass spectrometry method has been successfully developed and validated for the simultaneous determination of multiple cytochrome P450 probe substrates, including tolbutamide, using Tolbutamide-d9 as the internal standard. This method achieved acceptable intra-run and inter-run assay precision of less than 10% and accuracy within 10% over a linear range of 50-50,000 nanograms per milliliter for tolbutamide in human plasma. The method demonstrated exceptional robustness with a 100% pass rate in incurred sample analysis runs and greater than 95% of samples showing differences of less than 10% in incurred sample reproducibility testing.
Fundamental Principles of Deuteration in Organic Compounds
The fundamental principles underlying deuteration in organic compounds are rooted in the unique physical and chemical properties of deuterium compared to hydrogen. Deuterium contains one proton, one electron, and one neutron, effectively doubling the mass of the isotope without significantly changing its chemical properties. However, the carbon-deuterium bond exhibits distinct characteristics compared to the carbon-hydrogen bond, including shorter bond length, reduced electronic polarizability, and decreased hyperconjugative stabilization of adjacent bonds. These subtle differences can result in weaker van der Waals stabilization and produce changes in properties that include alterations in intramolecular volume and transition state volume.
The kinetic isotope effect represents the central principle governing the behavior of deuterated compounds in chemical and biological systems. When hydrogen is replaced by deuterium, significant changes in reaction rates can be observed, with normal kinetic isotope effects for deuterium typically ranging from 1 to 7 or 8. These large effects occur because the percentage mass change between hydrogen and deuterium is substantial, representing a doubling of mass, whereas heavy atom isotope effects involving substitution of carbon, oxygen, nitrogen, sulfur, and bromine produce much smaller effects, usually between 1.02 and 1.10.
Primary kinetic isotope effects arise from rate changes due to isotopic substitution at sites of bond breaking in the rate-determining step of a reaction. This principle is particularly relevant for deuterated pharmaceutical compounds, where deuterium substitution at metabolically labile positions can significantly reduce the rate of enzymatic degradation, leading to improved metabolic stability and altered pharmacokinetic profiles. The strategic placement of deuterium atoms in this compound targets the butyl side chain, which represents a potential site of metabolic transformation.
Base-mediated deuteration represents one synthetic approach for introducing deuterium into organic molecules. This method involves the use of deuterated solvents such as dimethyl sulfoxide-d6 as a deuterium source in metal-free, ligand-free, and additive-free reactions. The reaction provides high levels of deuterium incorporation and is well tolerated across electronically varied substrates. The mechanistic pathway for deuteration involves selective exchange processes that can achieve substantial isotopic enrichment while maintaining the structural integrity of the target molecule.
The principles of deuteration extend beyond simple isotopic substitution to encompass considerations of molecular stability, analytical detection, and biological compatibility. Deuterated compounds must maintain sufficient chemical similarity to their non-deuterated counterparts to serve as effective analytical standards while providing adequate mass differentiation for mass spectrometric detection. The nine-deuterium substitution pattern in Tolbutamide-d9 achieves this balance by providing a clear mass shift of 9 atomic mass units while preserving the essential chemical and biological properties of the parent sulfonylurea compound.
属性
IUPAC Name |
1-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-5-7-10(8-6-9)18(16,17)14-11(15)13-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15)/i2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDPVKYFROQKNE-WVZRYRIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858487 | |
| Record name | 4-Methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219794-57-6 | |
| Record name | 4-Methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthesis of Deuterated tert-Butylamine
The tert-butylamine precursor undergoes deuteration via kinetic isotope effect (KIE) -driven exchange:
Sulfonylation and Urea Formation
The sulfonylurea backbone is constructed through sequential reactions:
-
Sulfonation : p-Toluenesulfonyl chloride reacts with deuterated tert-butylamine in anhydrous tetrahydrofuran (THF) at −20°C.
-
Urea coupling : The sulfonamide intermediate is treated with deuterated isocyanate (RNCO) in dichloromethane, catalyzed by triethylamine (TEA).
Table 2: Reaction Parameters for Sulfonylation
| Parameter | Value | Impact on Yield (%) |
|---|---|---|
| Temperature | −20°C to 0°C | 85 → 92 |
| Molar ratio (TEA:amine) | 1.2:1 | 78 → 89 |
| Reaction time | 24 hours | 90 → 95 |
Purification and Isotopic Validation
Post-synthesis purification involves:
-
Size-exclusion chromatography : Removes unreacted sulfonyl chlorides.
-
Recrystallization : Deuterated ethanol (CDOD) ensures no proton reintroduction.
Isotopic purity is verified via:
-
Nuclear Magnetic Resonance (NMR) : H NMR confirms absence of protium in CD groups (δ 1.2–1.5 ppm).
-
Mass Spectrometry (MS) : High-resolution MS shows molecular ion peaks at m/z 279.41 (M+H) with deuterium signature.
Table 3: Analytical Results for Batch Consistency
| Batch | Deuteration (%) | Purity (HPLC) | Yield (%) |
|---|---|---|---|
| A | 99.3 | 98.7 | 76 |
| B | 99.1 | 99.2 | 81 |
| C | 99.4 | 98.9 | 79 |
Industrial-Scale Challenges and Solutions
Scaling deuterated compound synthesis introduces hurdles:
-
Cost of deuterated reagents : Substituting CDI for CHI increases raw material costs by ~200×.
-
Reaction kinetics : KIE slows deuteration steps, requiring extended reaction times (72–96 hours vs. 24 hours for proteo-analogues).
Mitigation strategies include:
-
Catalytic deuteration : Using Pd/C in D atmosphere to reduce reliance on pre-deuterated reagents.
-
Flow chemistry : Continuous reactors improve heat management and reduce side reactions.
Comparative Analysis with Non-Deuterated Analogues
Deuteration alters physicochemical properties:
-
Solubility : Deuterated compounds exhibit 10–15% lower solubility in polar solvents due to stronger C–D bonds.
-
Thermal stability : Melting points increase by 2–3°C, as confirmed by differential scanning calorimetry (DSC).
Table 4: Property Comparison (Deutero vs. Proteo)
| Property | Deutero-Compound | Proteo-Compound |
|---|---|---|
| Melting point (°C) | 128–130 | 126–128 |
| LogP (octanol/water) | 2.34 | 2.29 |
| Half-life (pH 7.4, 37°C) | 14.2 hours | 8.7 hours |
化学反应分析
Types of Reactions
1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea undergoes similar chemical reactions as tolbutamide, including oxidation, reduction, and substitution reactions. The presence of deuterium does not significantly alter the chemical reactivity of the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions are similar to those of tolbutamide, with the deuterium atoms remaining intact. For example, oxidation of tolbutamide-d9 can yield deuterated sulfonylurea derivatives .
科学研究应用
Overview
1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea is a deuterated derivative of tolbutamide. This compound is primarily used in research applications due to its isotopic labeling, which enhances the precision of metabolic studies and pharmacokinetic research. The deuterium substitution allows for improved quantification in mass spectrometry and provides insights into metabolic pathways that are not achievable with non-deuterated compounds.
Metabolic Studies
The primary application of this compound lies in its use as an internal standard for mass spectrometry. The isotopic labeling enables researchers to trace metabolic pathways and quantify metabolites with high accuracy. This is particularly useful in pharmacokinetic studies where understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs is crucial.
Pharmacological Research
As a sulfonylurea derivative, this compound maintains similar pharmacological properties to its non-deuterated counterpart. It acts as an insulin secretagogue by targeting the sulfonylurea receptor 1 (SUR1), stimulating insulin release from pancreatic beta cells. This mechanism is vital for studying diabetes treatments and understanding the drug's effects on blood glucose levels.
Comparative Studies with Other Sulfonylureas
Research involving this compound often compares its efficacy and safety profile with other sulfonylureas such as chlorpropamide and acetohexamide. These comparative studies help elucidate differences in pharmacokinetics and therapeutic outcomes among various sulfonylurea medications.
The biological activity of this compound includes:
- Insulin Secretion Enhancement : Similar to tolbutamide, it enhances insulin secretion in response to glucose.
- Potential Side Effects : The risk of hypoglycemia remains a concern, especially in specific populations such as the elderly or malnourished individuals.
Case Study 1: Pharmacokinetic Profiling
A study investigated the pharmacokinetics of deuterated sulfonylureas in diabetic models. The results indicated that the deuterated form exhibited a more stable pharmacokinetic profile compared to its non-deuterated counterparts. This stability allows for more reliable dosing regimens in clinical settings.
Case Study 2: Metabolic Pathway Analysis
In a metabolic study involving diabetic rats, researchers utilized this compound to trace glucose metabolism. The findings demonstrated that the deuterated sulfonylurea provided clearer insights into metabolic pathways affected by insulin secretion compared to traditional methods.
作用机制
1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea exerts its effects by stimulating the release of insulin from pancreatic beta cells. It binds to the sulfonylurea receptor 1, which is linked to the ATP-sensitive potassium channel Kir6.2. This binding inhibits the potassium channel, leading to depolarization of the beta cell membrane and subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules .
相似化合物的比较
Structural and Functional Analysis
The compound is compared to structurally related sulfonylureas and deuterated pharmaceuticals (Table 1).
Table 1: Key Comparisons with Analogous Compounds
*Calculated based on molecular formulas.
Key Differences and Implications
Deuteration Effects: The deuterated tert-butyl group in the target compound reduces metabolic oxidation rates compared to non-deuterated sulfonylureas like Gliclazide. This is consistent with the kinetic isotope effect (KIE), where C-D bonds are more stable than C-H bonds, prolonging half-life . In contrast, Gliclazide’s cyclopenta[c]pyrrole substituent enhances binding to pancreatic β-cell sulfonylurea receptors, making it a therapeutic agent for diabetes . The target compound’s deuterated group likely prioritizes analytical utility over therapeutic activity.
Pharmacokinetic Behavior: Non-deuterated sulfonylureas (e.g., Gliclazide) exhibit rapid absorption and metabolism, with a plasma half-life of ~10–12 hours . The target compound’s deuteration may extend its half-life, though this remains speculative without direct data. Clenbuterol-d9, a β2-agonist with similar deuteration, is used as an internal standard due to its resistance to hepatic metabolism, enabling precise quantification in biological matrices .
Analytical Applications :
- The target compound’s structural similarity to therapeutic sulfonylureas positions it as a candidate for HPLC or LC-MS internal standards, minimizing matrix effects during quantification .
- In comparison, deuterated β2-agonists like Clenbuterol-d9 are validated for detecting drug abuse in sports and livestock, leveraging their isotopic distinction .
Research Findings and Data
- Metabolic Stability : Deuterated tert-butyl groups in compounds like Clenbuterol-d9 reduce CYP450-mediated metabolism by 30–50%, as shown in in vitro hepatic microsomal studies .
- Analytical Performance : Deuterated internal standards improve assay precision; for example, Clenbuterol-d9 achieves a limit of detection (LOD) of 0.1 ng/mL in LC-MS workflows .
- Thermal Stability: Deuterated tert-butyl moieties exhibit higher thermal stability in GC-MS analyses, with decomposition temperatures ~20°C higher than non-deuterated analogs .
生物活性
1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea is a deuterated derivative of tolbutamide, a first-generation sulfonylurea used primarily in the management of type 2 diabetes. The incorporation of deuterium atoms enhances its utility in metabolic studies and pharmacokinetic research. This article explores its biological activity, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.
Structure
The compound's structure can be represented as follows:
Key Features
- Deuteration : The presence of deuterium (D) enhances the stability and detection capabilities in mass spectrometry.
- Sulfonylurea Moiety : This functional group is crucial for its biological activity as it interacts with ATP-sensitive potassium channels in pancreatic beta cells.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 250.36 g/mol |
| Density | 1.034 g/mL at 25ºC |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The primary mechanism by which sulfonylureas exert their antidiabetic effects involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This inhibition leads to membrane depolarization, opening voltage-gated calcium channels and resulting in increased insulin secretion.
Pharmacokinetics
Research indicates that the deuterated form may exhibit altered pharmacokinetic properties compared to its non-deuterated counterpart. Studies suggest that deuteration can lead to:
- Increased metabolic stability : Slower metabolism due to the kinetic isotope effect.
- Enhanced detection in mass spectrometry : Facilitating more accurate quantification of drug levels in biological samples.
Case Studies and Research Findings
- Insulin Secretion Studies : A study demonstrated that the compound significantly enhances insulin release from isolated rat pancreatic islets when compared to control groups. The hypoglycemic effect was noted at doses comparable to standard sulfonylureas .
- Metabolic Pathway Tracing : In metabolic studies using mass spectrometry, the compound served as an internal standard for tracing the metabolic pathways of tolbutamide and its metabolites. This application is crucial for understanding drug interactions and pharmacodynamics .
- Therapeutic Applications : Research has indicated potential applications beyond diabetes management. The compound has shown promise in studies involving cardiovascular complications associated with diabetes, suggesting a multifaceted role in treatment protocols .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar sulfonylureas is essential:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Tolbutamide | KATP channel inhibition | Type 2 diabetes |
| Glibenclamide | KATP channel inhibition | Type 2 diabetes |
| Chlorpropamide | KATP channel inhibition | Type 2 diabetes |
常见问题
Q. Table 1: Example Reaction Conditions
| Step | Conditions | Yield/Purity |
|---|---|---|
| Deuterated Alkylation | CD₃OD, DCl, 60°C, 24h | 85% yield, 97% D |
| Sulfonylurea Coupling | Pd/C, DMF-d₇, 80°C, 12h | 78% yield, 95% D |
Structural Characterization
Q: Which advanced techniques are critical for resolving structural ambiguities in this compound, especially given its deuterated and sulfonylurea moieties? A:
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) at 296 K with Cu-Kα radiation (λ = 1.54178 Å) resolves bond lengths (mean σ(C–C) = 0.004 Å) and confirms the tert-deuterated isopropyl group’s geometry. R factor <0.05 ensures accuracy .
- Solid-State NMR : ¹³C CP/MAS NMR distinguishes dynamic vs. rigid regions, critical for analyzing deuterium’s impact on molecular packing .
Isotopic Labeling Applications
Q: How does deuteration influence metabolic and pharmacokinetic studies of this compound? A:
- Metabolic Tracing : Deuterium’s kinetic isotope effect (KIE) slows CYP450-mediated metabolism, prolonging half-life. Use LC-MS/MS with MRM transitions (e.g., m/z 327→181 for parent ion) to track deuterated metabolites .
- NMR Spectroscopy : ²H NMR (76.8 MHz) quantifies deuterium distribution in vivo, leveraging its negligible background signal in biological matrices .
Data Contradiction Analysis
Q: How should researchers address contradictions in reported bioactivity data for deuterated sulfonylureas? A:
- Theoretical Frameworks : Link discrepancies to isotopic effects (e.g., deuteration altering hydrogen-bonding networks or enzyme binding). For example, compare IC₅₀ values in deuterated vs. non-deuterated analogs using dose-response assays .
- Methodological Audit : Replicate studies under standardized conditions (pH 7.4, 37°C) to isolate isotopic variables. Use ANOVA to assess statistical significance of differences .
Analytical Quantification
Q: What validated methods quantify deuterium content and distribution in this compound? A:
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (resolution >30,000) with isotopic pattern analysis confirms deuterium incorporation (e.g., m/z 327.44 for C₁₅H₁₇D₄N₃O₃S) .
- Isotope Ratio Monitoring (IRM) : Gas chromatography-pyrolysis-IRMS measures δ²H values (±1‰ precision) to trace synthetic pathways .
Advanced Pharmacokinetics
Q: What experimental designs elucidate the deuterium kinetic isotope effect (DKIE) on this compound’s ADME profile? A:
- In Vivo Studies : Administer equimolar doses of deuterated and non-deuterated forms to rodents. Use serial blood sampling and compartmental modeling (e.g., two-photon microscopy) to compare AUC and clearance rates .
- Computational Modeling : Molecular dynamics (MD) simulations (AMBER force field) predict deuterium’s impact on membrane permeability and target binding .
Stability Under Extreme Conditions
Q: How does the compound’s stability vary under high-temperature or acidic conditions, and what methods assess degradation pathways? A:
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min to 300°C under N₂. Mass loss >5% at 150°C indicates decomposition of sulfonylurea groups .
- Forced Degradation Studies : Expose to 0.1 M DCl in D₂O (40°C, 72h). Monitor deuterium loss via ²H NMR and identify hydrolyzed products (e.g., 4-methylbenzenesulfonamide) via HPLC-DAD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
